![molecular formula C12H21NO B13214811 (3-Methylbutan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13214811.png)
(3-Methylbutan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylbutan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine is an organic compound with the molecular formula C₁₂H₂₁NO It is a derivative of amine, characterized by the presence of a furan ring and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine typically involves the reaction of 5-methylfuran-2-carbaldehyde with 3-methylbutan-2-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines, depending on the reducing conditions and reagents used.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Imines, oximes, or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(3-Methylbutan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of (3-Methylbutan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The furan ring and amine group play crucial roles in binding to the active sites of the targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
(3-Methylbutan-2-yl)[1-(2-furyl)ethyl]amine: Similar structure but with an unsubstituted furan ring.
(3-Methylbutan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine: Contains a thiophene ring instead of a furan ring.
(3-Methylbutan-2-yl)[1-(5-methylpyridin-2-yl)ethyl]amine: Features a pyridine ring in place of the furan ring.
Uniqueness
(3-Methylbutan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine is unique due to the presence of both a branched alkyl chain and a substituted furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The methyl group on the furan ring enhances its stability and reactivity compared to similar compounds with unsubstituted or differently substituted heterocyclic rings.
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
3-methyl-N-[1-(5-methylfuran-2-yl)ethyl]butan-2-amine |
InChI |
InChI=1S/C12H21NO/c1-8(2)10(4)13-11(5)12-7-6-9(3)14-12/h6-8,10-11,13H,1-5H3 |
InChI Key |
BMWJDPGSSCBGDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


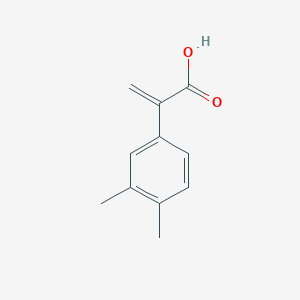
![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B13214738.png)
![2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13214746.png)
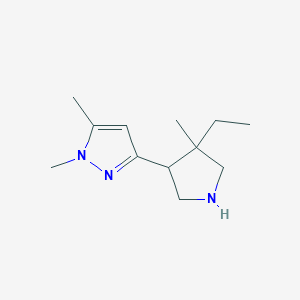
![N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13214767.png)
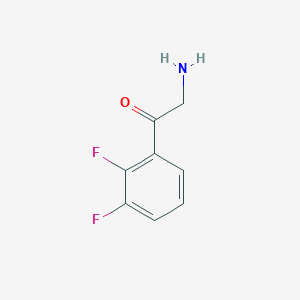
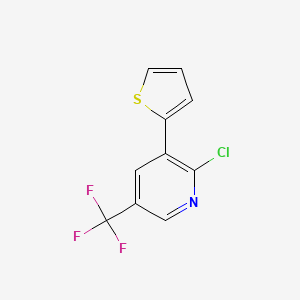
![1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B13214773.png)
![1-Hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one](/img/structure/B13214781.png)
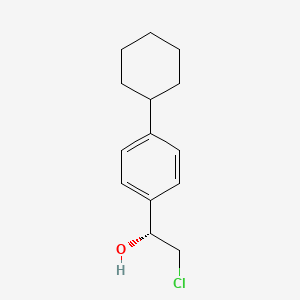
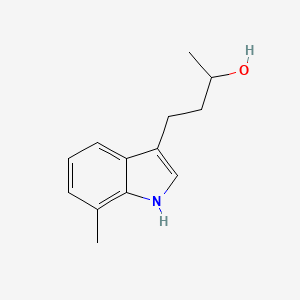
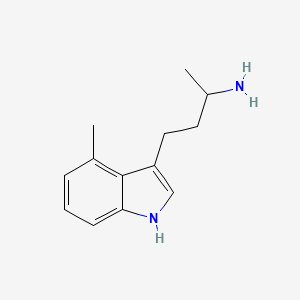
![2-[(butylamino)methyl]quinazolin-4(3H)-one](/img/structure/B13214822.png)

